molecular formula C8H7BrN4 B15240103 4-(4-bromophenyl)-4H-1,2,4-triazol-3-amine

4-(4-bromophenyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B15240103
M. Wt: 239.07 g/mol
InChI Key: NHQXRMKWSJAWOY-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine is a chemical compound belonging to the class of 1,2,4-triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzonitrile with hydrazine hydrate to form 4-(4-bromophenyl)-1H-1,2,4-triazole-3-thiol, which is then further reacted with amines to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can modify the triazole ring .

Scientific Research Applications

4-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can disrupt essential biological processes in microorganisms, leading to their inhibition or death .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-amine
  • 4-(4-Methylphenyl)-4H-1,2,4-triazol-3-amine
  • 4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-amine

Uniqueness

4-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

4-(4-bromophenyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H7BrN4/c9-6-1-3-7(4-2-6)13-5-11-12-8(13)10/h1-5H,(H2,10,12)

InChI Key

NHQXRMKWSJAWOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2N)Br

Origin of Product

United States

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